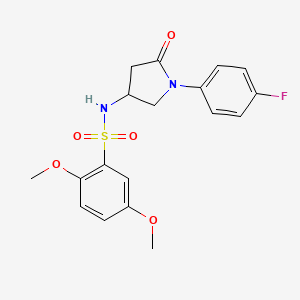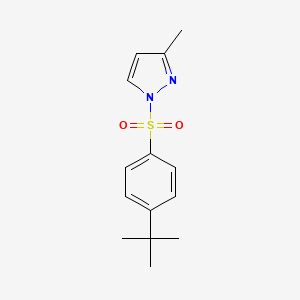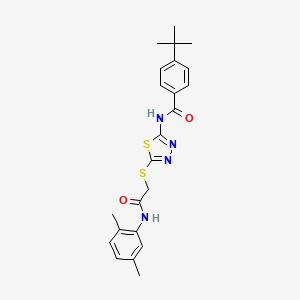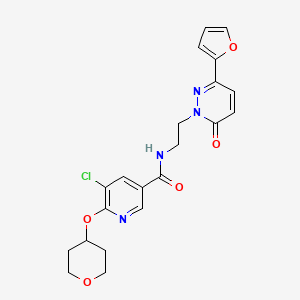
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom), a benzenesulfonamide group, and a fluorophenyl group . It’s important to note that the exact structure and properties can vary greatly depending on the specific arrangement of these groups .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving nucleophilic substitution reactions and ester hydrolysis . The starting materials and specific conditions would depend on the exact structure of the desired product .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity with other substances .Aplicaciones Científicas De Investigación
Anti-Breast Cancer Activity
Breast cancer remains a significant global health concern, and novel compounds with anti-cancer properties are actively sought. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has demonstrated promising anti-breast cancer activity. Researchers have investigated its effects on breast cancer cell lines, and preliminary results indicate potential therapeutic benefits .
Molecular Docking Studies
Molecular docking studies play a crucial role in drug discovery. In this context, researchers have explored the binding affinity of our compound to the human estrogen alpha receptor (ERα). Interestingly, the synthesized compound exhibited binding affinity comparable to that of 4-OHT (tamoxifen), a native ligand. Such findings highlight its potential as a candidate for further drug development .
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds are popular in medicinal chemistry due to their unique properties. The C-F bond provides greater stability than the C-H bond, making fluorine substitution valuable for enhancing protein-ligand interactions. Our compound’s fluorinated moiety contributes to its pharmacological profile, making it an intriguing subject for further investigation .
Synthesis and Characterization
Understanding the synthesis and characterization of this compound is essential. Researchers have successfully synthesized it via a two-step reaction: first, the formation of pyrazoline through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization to yield the pyrazole. Spectroscopic techniques, including FT-IR, HR-MS, and NMR analysis, confirmed its structure .
Antimicrobial and Anti-Inflammatory Properties
Pyrazoles and their derivatives exhibit diverse biological activities. While our compound’s specific antimicrobial and anti-inflammatory effects require further exploration, the broader class of pyrazoles has been associated with these functions. Investigating its potential in these areas could yield valuable insights .
Other Potential Applications
Although not yet fully explored, consider investigating other potential applications. Pyrazoles have been patented as hepatic cancer (HePG-2) agents, and some derivatives may exhibit additional pharmacological activities. Further studies could reveal novel uses for our compound .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-7-8-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-12(19)4-6-14/h3-8,10,13,20H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYOUCRVPZEYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(2-Methoxyacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2364313.png)

![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)


![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2364325.png)
![5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2364326.png)

![2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2364328.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)
![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)